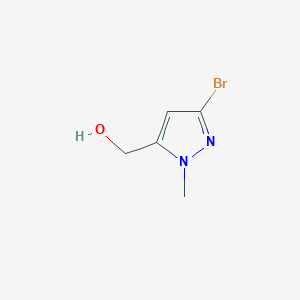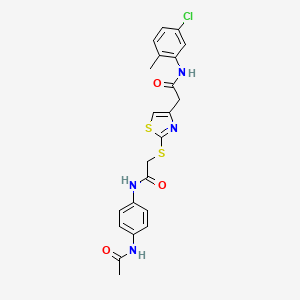![molecular formula C13H14F3N3O2S B2718836 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396874-21-7](/img/structure/B2718836.png)
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is often explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy in treating conditions such as cancer, neurological disorders, and infectious diseases .
Fluorescent Probes
Due to its benzothiazole moiety, this compound can be used in the development of fluorescent probes. These probes are essential in bioimaging and diagnostic applications, where they help visualize cellular processes and detect specific biomolecules .
Organic Light-Emitting Diodes (OLEDs)
The compound’s unique electronic properties make it suitable for use in OLEDs. It can be used as an emitter material, contributing to the development of more efficient and stable OLED devices. This application is significant in the field of display technology and lighting .
Catalysis
In the field of catalysis, this compound can serve as a ligand in metal-catalyzed reactions. Its structure allows it to stabilize metal complexes, which can then be used to catalyze various chemical transformations. This is particularly useful in organic synthesis and industrial chemistry .
Material Science
Researchers explore this compound for its potential in creating new materials with unique properties. Its incorporation into polymers or other composite materials can enhance their mechanical, thermal, and electronic properties, leading to advanced materials for various applications .
Environmental Chemistry
The compound can be used in environmental chemistry for the detection and removal of pollutants. Its ability to form complexes with heavy metals makes it useful in water purification processes, where it helps in the removal of toxic metal ions from contaminated water .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-19(6-10(20)17-7-13(14,15)16)12-18-11-8(21-2)4-3-5-9(11)22-12/h3-5H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHSOTNWRJDIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC(F)(F)F)C1=NC2=C(C=CC=C2S1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2718754.png)




![4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine](/img/structure/B2718763.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2718767.png)


![N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718771.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2718772.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2718776.png)